molecular formula C15H17N2O+ B372616 3-(Aminocarbonyl)-1-mesitylpyridinium

3-(Aminocarbonyl)-1-mesitylpyridinium

Cat. No.: B372616
M. Wt: 241.31g/mol
InChI Key: JSHPKUKDCLEHTJ-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Aminocarbonyl)-1-mesitylpyridinium is a pyridinium salt characterized by an aminocarbonyl (-CONH₂) group at the 3-position and a mesityl (2,4,6-trimethylphenyl) group at the 1-position of the pyridinium ring. These derivatives are typically synthesized via quaternization of pyridine precursors with appropriate alkylating agents, followed by functionalization to introduce the aminocarbonyl moiety . Such compounds often exhibit polar characteristics due to the charged pyridinium core and the hydrophilic carbamoyl group, influencing their solubility and reactivity .

Properties

Molecular Formula

C15H17N2O+

Molecular Weight

241.31g/mol

IUPAC Name

1-(2,4,6-trimethylphenyl)pyridin-1-ium-3-carboxamide

InChI

InChI=1S/C15H16N2O/c1-10-7-11(2)14(12(3)8-10)17-6-4-5-13(9-17)15(16)18/h4-9H,1-3H3,(H-,16,18)/p+1

InChI Key

JSHPKUKDCLEHTJ-UHFFFAOYSA-O

SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)[N+]2=CC=CC(=C2)C(=O)N)C

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-(aminocarbonyl)-1-mesitylpyridinium with structurally related pyridinium derivatives, based on data from the provided evidence:

Compound Molecular Formula Molecular Weight (g/mol) Substituent (Position 1) Water Solubility LogP Key Applications Hazards
This compound* C₁₇H₂₁N₂O⁺ 277.37 (estimated) Mesityl (2,4,6-trimethylphenyl) Not reported ~1.5† Catalysis, ionic liquids (hypothesized) Likely similar to analogs (see below)
3-(Aminocarbonyl)-1-benzylpyridinium chloride C₁₃H₁₃ClN₂O 248.71 Benzyl 489 g/L (20°C) -2 Medicinal chemistry, intermediates Acute toxicity (oral Cat. 4), skin irritation
3-(Aminocarbonyl)-1-β-D-ribofuranosylpyridinium chloride C₁₁H₁₅ClN₂O₅ 290.70 β-D-ribofuranosyl High (exact value unreported) -3.5‡ Biochemical research, nucleotide analogs H302, H315, H319, H335
3-(Aminocarbonyl)-1-(3-sulphonatopropyl)pyridinium C₉H₁₃N₂O₅S⁻ 273.28 3-sulphonatopropyl High (ionic substituent) -4.2‡ Detergents, surfactants Not explicitly reported

Notes:

  • *Estimated properties for 1-mesityl derivative: Mesityl’s lipophilic nature likely increases LogP compared to benzyl or ribofuranosyl analogs.
  • †Predicted using QSAR models; benzyl analog’s LogP = -2 suggests mesityl’s methyl groups may raise LogP to ~1.4.
  • ‡Estimated via computational tools (e.g., ChemAxon).

Key Findings:

Substituent Effects on Solubility: The benzyl derivative exhibits high water solubility (489 g/L) due to its ionic nature and moderate hydrophilicity . The ribofuranosyl analog’s carbohydrate substituent enhances solubility further, making it suitable for aqueous biochemical applications . The mesityl group’s hydrophobicity likely reduces solubility compared to benzyl or sulphonatopropyl derivatives.

Chemical Reactivity: The aminocarbonyl group participates in hydrogen bonding and nucleophilic reactions, common in catalysis and drug design . Ribofuranosyl derivatives may undergo glycosidic bond hydrolysis under acidic conditions, limiting stability in certain environments .

Applications: Benzyl derivative: Potential use in nicotinamide-based therapeutics (e.g., NAD+ analogs) due to structural similarity to pyridine coenzymes . Ribofuranosyl derivative: Likely employed in nucleotide analog synthesis, given its resemblance to ribose-containing biomolecules . Sulphonatopropyl derivative: Ionic properties suggest applications in surfactants or ion-exchange resins .

Safety Profiles:

  • All analogs share hazards like acute oral toxicity (Category 4) and skin/eye irritation, consistent with pyridinium salts’ reactivity .

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